molecular formula C11H15N3O B2921350 N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide CAS No. 2097913-95-4

N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide

Cat. No.: B2921350
CAS No.: 2097913-95-4
M. Wt: 205.261
InChI Key: MBCKPKSHTHFOOR-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide is a cyclopropane-containing amide derivative characterized by a 1-methyl-1H-pyrazol-4-yl substituent on the cyclopropane ring and a cyclopropyl group attached to the amide nitrogen. This structural motif is notable for its conformational rigidity due to the cyclopropane ring, which can enhance binding affinity to biological targets.

Properties

IUPAC Name

N-cyclopropyl-2-(1-methylpyrazol-4-yl)cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-14-6-7(5-12-14)9-4-10(9)11(15)13-8-2-3-8/h5-6,8-10H,2-4H2,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBCKPKSHTHFOOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC2C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide typically involves multiple steps, starting with the formation of the pyrazole ring. One common approach is the reaction of 1-methyl-1H-pyrazol-4-yl with cyclopropylamine under specific conditions to form the intermediate cyclopropyl-pyrazole compound. This intermediate is then further reacted with a carboxylic acid derivative to introduce the carboxamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistent quality and yield. The process may also include purification steps to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.

Medicine: This compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antiviral, or anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism by which N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Amide Substituent Effects : Larger alkyl groups on the amide nitrogen (e.g., cyclobutyl in F19 vs. cyclopropyl in F18) correlate with higher yields (72.2% vs. 54.8%) and melting points (188.3–189.8°C vs. 158.1–160.0°C), likely due to enhanced crystallinity .
  • Cyclopropane Substituent Effects : Aromatic groups (e.g., 4-methoxyphenyl) improve synthetic accessibility compared to heterocycles like pyrazole, which may require specialized coupling conditions.

Research Findings and Implications

Synthetic Feasibility : Cyclopropyl amides with aromatic substituents are synthetically accessible (yields >50%), but heterocyclic variants like the pyrazole derivative may require optimized protocols .

Biological Optimization : Halogenated or heterocyclic amide substituents enhance potency but necessitate toxicity screening. The target compound’s pyrazole group may balance these factors, though empirical validation is needed .

Thermal Stability : Higher melting points in cyclobutyl derivatives (e.g., F19) suggest improved stability, a consideration for formulation development .

Biological Activity

N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a cyclopropane ring and a pyrazole moiety, is being investigated for its therapeutic properties, particularly in the context of receptor interactions and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C11H15N3OC_{11}H_{15}N_3O with a molecular weight of 209.25 g/mol. The compound's structure includes two cyclopropane rings and a pyrazole group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The pyrazole moiety can modulate the activity of various biological pathways, potentially acting as an inhibitor for certain enzymes or receptors involved in metabolic processes. For instance, studies have indicated that pyrazole derivatives can exhibit significant binding affinities for cannabinoid receptors, which are implicated in appetite regulation and metabolic syndrome management .

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

Anticancer Activity

Preliminary studies suggest that pyrazole derivatives possess anticancer properties, potentially through the inhibition of cancer cell proliferation. The structural modifications in the pyrazole ring can influence the efficacy against various cancer cell lines .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrazole derivatives have shown promise against various bacterial strains, suggesting that this compound may exhibit similar effects .

CB1 Receptor Interaction

A significant area of research focuses on the compound's interaction with the cannabinoid type 1 (CB1) receptor. Studies have demonstrated that certain pyrazole-containing compounds can act as antagonists at this receptor, which may lead to therapeutic applications in obesity and metabolic disorders .

Research Findings and Case Studies

Recent studies have explored the structure-activity relationships (SAR) of various pyrazole derivatives, including this compound. A notable case involved the synthesis of derivatives that exhibited high binding affinities for CB1 receptors (K(i) < 5 nM), indicating their potential as effective therapeutic agents against metabolic syndrome .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against various bacterial strains
CB1 Receptor AntagonismModulation of appetite and metabolic pathways

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-cyclopropyl-2-(1-methyl-1H-pyrazol-4-yl)cyclopropane-1-carboxamide?

The synthesis typically involves cyclopropane ring formation via copper-catalyzed cross-coupling reactions and carboxamide coupling. For example:

  • Cyclopropane ring formation : A copper(I) bromide catalyst with cesium carbonate as a base facilitates coupling between cyclopropanamine and iodinated pyrazole intermediates (e.g., 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine) in dimethyl sulfoxide (DMSO) at 35°C for 48 hours, yielding ~17% product after chromatographic purification .
  • Carboxamide coupling : EDCI/HOBt-mediated amidation in DMF with triethylamine as a base is effective for linking cyclopropane and pyrazole moieties. Reaction progress is monitored via TLC, followed by sequential washes (HCl, NaOH) and recrystallization .

Q. Which analytical techniques are critical for characterizing this compound?

  • Structural confirmation : High-resolution mass spectrometry (HRMS-ESI) validates molecular weight (e.g., [M+H]+ peaks).
  • Stereochemical analysis : 1^1H NMR (400–600 MHz) and 13^13C NMR in CDCl₃ or DMSO-d₆ resolve proton environments and carbon frameworks. For example, cyclopropyl protons appear as distinct multiplets (δ 1.0–2.5 ppm) .
  • Purity assessment : HPLC (≥98% purity) and melting point analysis (e.g., 104–107°C) ensure compound integrity .

Advanced Research Questions

Q. How can researchers optimize low yields in cyclopropane ring formation?

Low yields (e.g., 17% in ) may stem from steric hindrance or catalyst inefficiency. Strategies include:

  • Catalyst screening : Test alternative copper sources (e.g., CuI) or ligands (e.g., phenanthroline) to enhance reaction kinetics.
  • Solvent optimization : Replace DMSO with polar aprotic solvents like acetonitrile to improve solubility.
  • Temperature modulation : Increase reaction temperature (e.g., 50–60°C) to accelerate coupling, but monitor for decomposition via TLC .

Q. How should discrepancies in NMR data be resolved during structural validation?

Discrepancies (e.g., unexpected splitting or shifts) may arise from solvent effects, tautomerism, or impurities. Mitigation steps:

  • Solvent standardization : Use consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to eliminate solvent-induced shifts.
  • 2D NMR : Employ COSY, HSQC, or NOESY to resolve overlapping signals and confirm connectivity.
  • Recrystallization : Purify via preparative TLC (PE:EA = 8:1) or ethanol recrystallization to remove impurities .

Q. What in vitro assays are suitable for evaluating its kinase inhibitory activity?

While direct data on this compound is limited, analogous pyrazole-carboxamides are tested via:

  • Enzyme inhibition assays : Incubate with recombinant kinases (e.g., EGFR, Aurora B) and measure IC₅₀ values using ATP-Glo™ or fluorescence-based substrates.
  • Cellular assays : Assess antiproliferative effects in cancer cell lines (e.g., MCF-7, HCT-116) via MTT assays, correlating results with kinase inhibition .

Q. How can metabolic stability be assessed during preclinical development?

  • Liver microsome assays : Incubate with human or rodent liver microsomes and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS to calculate half-life.
  • CYP450 inhibition screening : Use fluorogenic substrates to identify interactions with CYP3A4/2D6, which influence drug-drug interaction risks .

Data Contradiction & Troubleshooting

Q. How to address inconsistent biological activity across structural analogs?

For example, if pyrazole-substituted analogs show variable potency:

  • SAR analysis : Systematically modify substituents (e.g., electron-withdrawing groups on the pyrazole ring) and evaluate activity.
  • Computational modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity to kinase active sites and guide synthetic priorities .

Q. Why do synthetic yields vary between batch scales?

Scale-up challenges (e.g., exothermic reactions, mixing inefficiencies) can reduce yields. Solutions:

  • Process optimization : Use flow chemistry for controlled small-batch synthesis.
  • Reagent stoichiometry : Adjust molar ratios (e.g., excess cyclopropanamine) to drive equilibrium in coupling steps .

Methodological Best Practices

  • Purification : Use gradient chromatography (0–100% EtOAc/hexane) for cyclopropane intermediates and preparative TLC for carboxamides .
  • Safety : Handle cyclopropane derivatives under inert atmospheres (N₂/Ar) to prevent ring-opening reactions. Refer to SDS guidelines for storage (-20°C, desiccated) .

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